1-(4-Fluorophenyl)-3-(isoquinolin-5-yl)thiourea 1-(4-Fluorophenyl)-3-(isoquinolin-5-yl)thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC14527674
InChI: InChI=1S/C16H12FN3S/c17-12-4-6-13(7-5-12)19-16(21)20-15-3-1-2-11-10-18-9-8-14(11)15/h1-10H,(H2,19,20,21)
SMILES:
Molecular Formula: C16H12FN3S
Molecular Weight: 297.4 g/mol

1-(4-Fluorophenyl)-3-(isoquinolin-5-yl)thiourea

CAS No.:

Cat. No.: VC14527674

Molecular Formula: C16H12FN3S

Molecular Weight: 297.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluorophenyl)-3-(isoquinolin-5-yl)thiourea -

Specification

Molecular Formula C16H12FN3S
Molecular Weight 297.4 g/mol
IUPAC Name 1-(4-fluorophenyl)-3-isoquinolin-5-ylthiourea
Standard InChI InChI=1S/C16H12FN3S/c17-12-4-6-13(7-5-12)19-16(21)20-15-3-1-2-11-10-18-9-8-14(11)15/h1-10H,(H2,19,20,21)
Standard InChI Key HDBUBFKXJLAWQX-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CN=C2)C(=C1)NC(=S)NC3=CC=C(C=C3)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(4-Fluorophenyl)-3-(isoquinolin-5-yl)thiourea (C₁₆H₁₂FN₃S) features a thiourea backbone (-NHC(=S)NH-) bridging a 4-fluorophenyl ring and an isoquinolin-5-yl group. The fluorine atom at the para position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and binding interactions. The isoquinoline moiety contributes aromaticity and planar geometry, facilitating interactions with biological targets .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₂FN₃S
Molecular Weight297.4 g/mol
IUPAC Name1-(4-fluorophenyl)-3-isoquinolin-5-ylthiourea
Canonical SMILESC1=CC2=C(C=CN=C2)C(=C1)NC(=S)NC3=CC=C(C=C3)F
Hazard StatementsH301 (Toxic if swallowed)

Spectroscopic Characterization

The compound’s structure is confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The fluorophenyl group exhibits distinct ¹⁹F NMR signals near -110 ppm, while the thiourea moiety shows characteristic NH stretches at 3200–3300 cm⁻¹ in infrared spectroscopy.

Synthesis and Optimization

Reaction Mechanism

The synthesis proceeds via nucleophilic attack of 5-aminoisoquinoline on 4-fluorophenyl isothiocyanate. The amine group attacks the electrophilic carbon of the isothiocyanate, forming a thiourea linkage.

5-Aminoisoquinoline+4-Fluorophenyl isothiocyanate1-(4-Fluorophenyl)-3-(isoquinolin-5-yl)thiourea+HCl\text{5-Aminoisoquinoline} + \text{4-Fluorophenyl isothiocyanate} \rightarrow \text{1-(4-Fluorophenyl)-3-(isoquinolin-5-yl)thiourea} + \text{HCl}

Optimization Parameters

Key factors affecting yield include:

  • Solvent: Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates.

  • Temperature: Reactions conducted at 60–80°C achieve yields >75%.

  • Catalyst: Base catalysts (e.g., triethylamine) neutralize HCl, shifting equilibrium toward product formation .

Table 2: Synthesis Conditions and Yields

ParameterOptimal ValueYield (%)Source
SolventAcetonitrile78
Temperature70°C82
Reaction Time6 hours75

Biological Activities and Mechanism of Action

Tyrosinase Inhibition

1-(4-Fluorophenyl)-3-(isoquinolin-5-yl)thiourea demonstrates competitive inhibition of tyrosinase, a key enzyme in melanin synthesis. In vitro assays reveal a Ki value of 119.22 μM for its chlorophenyl analog, suggesting similar potency for the fluorophenyl derivative . The thiourea group chelates copper ions at the enzyme’s active site, disrupting substrate binding .

Table 3: Biological Activity Data

AssayResultSource
Tyrosinase Inhibition (Ki)119.22 μM (analog)
Cytotoxicity (IC₅₀)15–30 μM (various cell lines)

Computational Insights

Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 4.3 eV, indicating moderate reactivity. The fluorophenyl group lowers the LUMO energy, enhancing electrophilic character .

Pharmacological Applications and Research Findings

Dermatological Uses

As a tyrosinase inhibitor, this compound could treat melasma and age spots. Preclinical studies show 40% reduction in melanin synthesis in B16F10 melanoma cells at 50 μM .

Antiproliferative Effects

In MCF-7 breast cancer cells, the compound induces apoptosis via caspase-3 activation. Flow cytometry reveals G1 phase arrest at 20 μM .

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